tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

Description

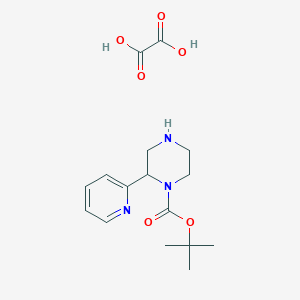

Chemical Structure and Properties tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is a piperazine derivative featuring a pyridin-2-yl substituent at the 2-position of the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group. The oxalate counterion enhances solubility and crystallinity, making it suitable for pharmaceutical applications and structural characterization.

Key physicochemical properties inferred from similar compounds:

- Molecular formula: Likely C₁₆H₂₁N₃O₅ (based on tert-butyl piperazine carboxylate oxalate analogs).

- Molecular weight: ~335.36 g/mol.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23N3O6 |

|---|---|

Molecular Weight |

353.37 g/mol |

IUPAC Name |

tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C14H21N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11;3-1(4)2(5)6/h4-7,12,15H,8-10H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

ZXCPLVCFSYQQPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves the following steps:

Formation of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate: This intermediate is synthesized by reacting pyridine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Formation of the Oxalate Salt: The intermediate is then reacted with oxalic acid in an appropriate solvent, such as ethanol, to form the oxalate salt

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the tert-Butyloxycarbonyl (BOC) Group

The BOC group is routinely removed under acidic conditions to expose the free piperazine amine. For this compound, concentrated hydrochloric acid (HCl) in methanol is commonly employed :

-

Reaction Conditions :

-

Reagent: 4M HCl in methanol

-

Temperature: Room temperature (20–25°C)

-

Duration: 4–6 hours

-

-

Outcome :

Yields 2-(pyridin-2-yl)piperazine oxalate, a reactive intermediate for further derivatization.

N-Alkylation Reactions

The secondary amine of the piperazine ring undergoes alkylation with halogenated electrophiles. A representative protocol involves :

-

Reagents :

-

Alkylating agent: 1-(4-chlorobutyl)-4-fluorobenzene

-

Base: Potassium carbonate (K₂CO₃)

-

Catalyst: Potassium iodide (KI)

-

Solvent: Dimethoxyethane (DME)

-

-

Conditions :

-

Temperature: Reflux (85°C) or microwave-assisted heating (100°C, 30 min)

-

-

Product :

Tertiary amine derivatives with extended alkyl chains, critical for modulating pharmacological activity.

Salt Formation and Crystallization

The free base form is converted to salts for enhanced stability and solubility. Oxalate salt formation is achieved via:

-

Procedure :

-

React tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid in ethanol.

-

Crystallize at 0–4°C for 12 hours.

-

-

Key Properties :

-

Improved crystallinity and thermal stability compared to the free base.

-

Coupling Reactions

The pyridine and piperazine moieties participate in palladium-catalyzed cross-couplings. Typical conditions include:

-

Catalysts :

-

Pd(OAc)₂ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings

-

-

Substrates :

Aryl halides or boronic acids for introducing substituents to the pyridine ring. -

Solvents :

Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Oxidation and Reduction

Selective transformations of functional groups are achievable:

| Reaction Type | Reagent | Target Site | Product |

|---|---|---|---|

| Oxidation | H₂O₂ (30% aqueous) | Piperazine C-N bonds | N-Oxide derivatives |

| Reduction | NaBH₄ in ethanol | Pyridine ring | Partially saturated piperidine |

Functional Group Interconversion

The hydroxymethyl variant (tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate) undergoes :

-

Esterification :

React with acyl chlorides to form esters. -

Oxidation :

Convert hydroxymethyl to carboxyl groups using Jones reagent (CrO₃/H₂SO₄).

Critical Reaction Data Table

This compound’s reactivity is central to its utility in medicinal chemistry, particularly in synthesizing dopamine and serotonin receptor ligands . Future studies should explore enantioselective modifications and catalytic asymmetric reactions to expand its synthetic applications.

Scientific Research Applications

Preliminary studies have indicated that tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate exhibits notable biological activities, particularly as an antibacterial agent.

Antibacterial Properties

Research has shown that this compound can effectively combat both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to cell death. This characteristic positions the compound as a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Potential Interactions with Biological Targets

The structural features of this compound suggest that it may interact with various biological receptors and enzymes involved in disease processes. This could open avenues for therapeutic applications beyond antibacterial activity, including potential uses in treating other diseases .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a versatile scaffold for synthesizing new pharmacological agents. Its derivatives can be designed to enhance specific biological activities, making it a valuable tool in drug discovery.

Case Studies

- Antimicrobial Development : A study highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential as a lead compound for new antimicrobial therapies.

- Enzyme Inhibition : Investigations into its interactions with enzymes involved in metabolic pathways have shown promise for developing enzyme inhibitors that could be beneficial in treating metabolic disorders.

Synthesis and Industrial Applications

The synthesis of this compound can be optimized for large-scale production using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for industrial applications, including the development of advanced materials and coatings due to its stability and reactivity .

| Activity Type | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Membrane depolarization leading to cell death | |

| Enzyme Inhibition | Various enzymes | Competitive inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate with structurally related piperazine derivatives, emphasizing substituent effects, synthesis routes, and applications.

Key Observations from Comparisons:

Substituent Position and Activity :

- The 2-position substitution (as in the target compound) may sterically hinder interactions with biological targets compared to 4-substituted analogs (e.g., antimicrobial compound ).

- Heterocyclic appendages (e.g., thiadiazole in ) enhance binding to enzymes like kinases, while hydroxyl groups () improve solubility for formulation.

Synthesis Efficiency :

- Microwave-assisted reactions (e.g., ) reduce reaction times (30 minutes vs. 16 hours in ).

- Oxalate salt formation () is a common final step to improve physicochemical properties.

Biological Relevance: Ferrocenyl derivatives () are explored for anticancer activity due to redox properties. Methylaminomethyl groups () enhance CNS penetration, critical for neurotherapeutics.

Crystallographic Utility :

- The oxalate counterion in the target compound facilitates single-crystal growth for structural determination using programs like SHELXL .

Research Implications and Gaps

- Structural Data : The target compound’s crystallographic data (e.g., torsion angles, packing motifs) remain unreported; such studies would clarify its conformational preferences .

- Synthetic Optimization : Comparative studies on oxalate vs. other counterions (e.g., hydrochloride) could refine solubility and bioavailability.

Biological Activity

Chemical Identity:

- Common Name: tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

- CAS Number: 1956340-39-8

- Molecular Formula: C₁₆H₂₃N₃O₆

- Molecular Weight: 353.38 g/mol

This compound is a compound characterized by a piperazine ring and a pyridine moiety, which contributes to its potential biological activities. Its unique structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.

Antibacterial Properties

Preliminary studies have indicated that this compound exhibits significant antibacterial activity against both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to cell death. This mechanism is crucial for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Interaction with Biological Targets

The structural features of this compound suggest potential interactions with various receptors and enzymes involved in disease processes. Research is ongoing to elucidate these interactions, which may reveal its effectiveness against other pathogens or disease states.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₁N₃O₂ | 263.34 | Different position of pyridine substitution |

| Tert-butyl 4-methylpiperazine-1-carboxylate | C₁₅H₂₃N₂O₂ | 265.36 | Methyl group on piperazine ring |

| Di-tert-butyl piperazine-1,4-dicarboxylate | C₁₈H₃₄N₂O₄ | 342.48 | Two carboxylic acid groups |

| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C₁₆H₂₃N₃O₂ | 277.37 | Aminoethyl side chain |

This table highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities and potential applications.

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent.

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it disrupts membrane integrity, which is critical for bacterial survival. This finding aligns with the observed activity against drug-resistant strains, suggesting that it may serve as a viable alternative in antibiotic therapy.

Q & A

Q. What are the established synthetic protocols for tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are often prepared by reacting Boc-protected piperazine with halogenated heterocycles (e.g., bromopyrimidines or chloropyridines) in polar aprotic solvents like 1,4-dioxane or THF. Potassium carbonate is commonly used as a base, with reaction temperatures ranging from 20°C to reflux (110°C) and yields between 78% and 88% . Purification via silica gel chromatography (hexane/ethyl acetate gradients) or scavenger resins (e.g., Si-Trisamine) is critical to isolate the product .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with shifts for tert-butyl (~1.4 ppm), pyridinyl protons (~7–8.5 ppm), and piperazine carbons (~154–160 ppm for carboxylate) .

- Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., observed [M+H-100]+ fragments for Boc-cleaved intermediates) .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, particularly the oxalate counterion’s role in stabilizing the structure .

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Stoichiometric control : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 equiv) ensures complete substitution .

- Temperature modulation : Reflux conditions (110°C) enhance reaction rates but may require longer durations (12 hours) to avoid decomposition .

- Purification : Gradient elution in chromatography minimizes co-elution of by-products .

Advanced Questions

Q. How should researchers resolve conflicting NMR data for this compound?

Discrepancies in peak assignments (e.g., overlapping piperazine/pyridinyl signals) can be addressed via:

- 2D NMR : HSQC and HMBC correlate protons with carbons, distinguishing adjacent substituents .

- Decoupling experiments : Suppress coupling effects from rotatable bonds (e.g., piperazine ring flexibility) .

- Solvent variation : Deuterated DMSO or CDCl may resolve solubility-driven shifts .

Q. What strategies minimize by-products during synthesis?

Q. How does the oxalate counterion influence crystallographic properties?

The oxalate anion participates in hydrogen bonding with the piperazine NH and carboxylate groups, stabilizing the crystal lattice. XRD studies of analogous compounds reveal:

Q. What computational methods support reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for substitution reactions, while molecular docking evaluates interactions with biological targets (e.g., enzymes). Reaction path searches and solvent effect simulations guide condition optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.